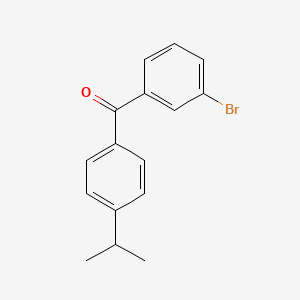

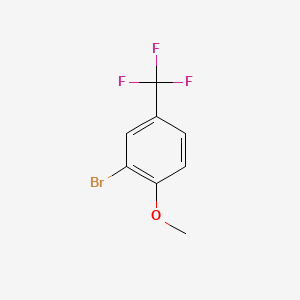

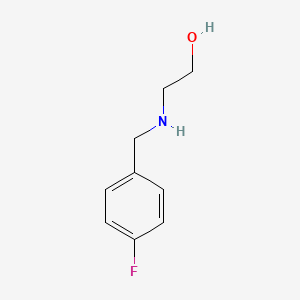

![molecular formula C10H17ClN2 B1273666 1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride CAS No. 306937-27-9](/img/structure/B1273666.png)

1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of hydrazine derivatives is a topic of interest due to their applications in various fields. For instance, 1,2-Bis(2,4,6-trinitrophenyl) hydrazine is synthesized as a precursor for high-performance energetic materials, indicating the importance of hydrazine derivatives in this domain . The synthesis involves the condensation of picryl chloride with hydrazine hydrate, a method that could potentially be adapted for the synthesis of "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" by substituting the appropriate tert-butyl phenyl compound for picryl chloride.

Molecular Structure Analysis

The molecular structure of hydrazine derivatives is crucial for their properties and applications. For example, the crystal structure of a pyridazinone derivative synthesized from 1-tert-butylhydrazine was determined, showing inter- and intramolecular hydrogen bond interactions . This suggests that "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" may also exhibit specific structural features that could influence its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Hydrazine derivatives participate in various chemical reactions, which are essential for their applications. The paper discussing silylated hydrazines describes the formation of different structural isomers through reactions with chlorosilanes and lithiated compounds . This indicates that "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" could also undergo similar reactions, leading to a range of isomeric structures and potentially novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazine derivatives are influenced by their molecular structure. The larvicidal activity of certain hydrazine derivatives against the rice stem borer was studied, and it was found that hydrophobicity and substituent bulkiness play a significant role in their activity . This suggests that the physical and chemical properties of "1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride" would be affected by the tert-butyl group, potentially impacting its reactivity and usefulness in various applications.

properties

IUPAC Name |

(3-tert-butylphenyl)hydrazine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-10(2,3)8-5-4-6-9(7-8)12-11;/h4-7,12H,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKLKKAKHNGXDPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)NN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-(Tert-butyl)phenyl]hydrazine hydrochloride | |

CAS RN |

306937-27-9 |

Source

|

| Record name | Hydrazine, [3-(1,1-dimethylethyl)phenyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

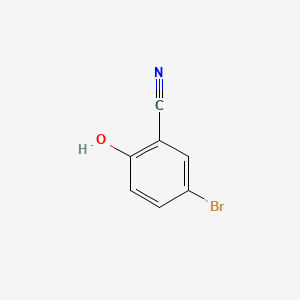

![3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1273590.png)

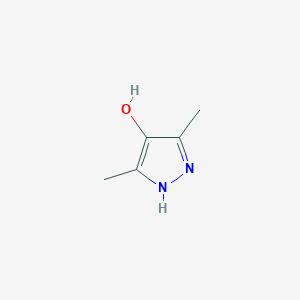

![6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1273606.png)